molecular formula C25H23Cl2N5OS B11052391 2-{[4-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

2-{[4-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11052391
M. Wt: 512.5 g/mol
InChI Key: NYOGZGCJHBUVMX-UHFFFAOYSA-N
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Description

2-{[5-[(4-CHLOROANILINO)METHYL]-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2,6-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-[(4-CHLOROANILINO)METHYL]-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2,6-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a chlorophenyl group using chlorinating agents.

    Attachment of the Anilino Group: The anilino group is introduced through a nucleophilic substitution reaction, where an aniline derivative reacts with a suitable electrophile.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a thiol compound under appropriate conditions.

    Attachment of the Dimethylphenyl Group: The final step involves the acylation of the triazole derivative with a dimethylphenyl acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-[(4-CHLOROANILINO)METHYL]-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2,6-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole ring or the phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, dechlorinated phenyl derivatives.

    Substitution: Various substituted triazole and phenyl derivatives.

Scientific Research Applications

2-{[5-[(4-CHLOROANILINO)METHYL]-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2,6-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Material Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways due to its ability to bind to specific proteins and enzymes.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[5-[(4-CHLOROANILINO)METHYL]-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2,6-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole ring and phenyl groups allow it to bind to active sites on enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential cellular processes, making it effective as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-[(4-CHLOROANILINO)METHYL]-4-(4-CHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-(2,6-DIMETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and dimethylphenyl groups enhances its binding affinity to biological targets, making it a promising candidate for drug development and other applications.

Properties

Molecular Formula

C25H23Cl2N5OS

Molecular Weight

512.5 g/mol

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C25H23Cl2N5OS/c1-16-4-3-5-17(2)24(16)29-23(33)15-34-25-31-30-22(14-28-20-10-6-18(26)7-11-20)32(25)21-12-8-19(27)9-13-21/h3-13,28H,14-15H2,1-2H3,(H,29,33)

InChI Key

NYOGZGCJHBUVMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CNC4=CC=C(C=C4)Cl

Origin of Product

United States

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